Didehydro-Cortistatin A

HIV latency Tat inhibitor Antiviral research

HIV latency research faces a critical gap: most antiretrovirals fail to silence the integrated provirus. Didehydro-Cortistatin A (dCA) is the only commercially available probe that enforces 'deep latency' via Tat inhibition (EC50 0.7 pM), enabling durable epigenetic silencing models. - Unique dual pharmacology: Tat-dependent HIV silencing uncoupled from CDK8-mediated antiproliferative activity. - CNS-validated: crosses the blood-brain barrier for in vivo neuro-HIV studies. - Definitive SAR scaffold: isoquinoline and A-ring positions guide rational anticancer analog design.

Molecular Formula C30H34N2O3
Molecular Weight 470.6 g/mol
Cat. No. B1264334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidehydro-Cortistatin A
Synonymsdidehydro-cortistatin A
didehydrocortistatin A
Molecular FormulaC30H34N2O3
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC12CC=C3C=C4C(C(C(CC45CCC3(C1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O
InChIInChI=1S/C30H34N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-6,8-9,13-15,17,24-27,33-34H,7,10-12,16H2,1-3H3/t24-,25+,26+,27+,28+,29+,30+/m0/s1
InChIKeyHSNLDXFFYGOHED-WMHCEBKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Didehydro-Cortistatin A: Compound Profile


Didehydro-Cortistatin A (dCA) is a synthetic analog of the marine sponge-derived natural product cortistatin A [1]. It is a steroidal alkaloid with the molecular formula C₃₀H₃₄N₂O₃ and a molecular weight of 470.6 g/mol [2]. dCA is distinguished by its unique dual mechanism: it potently inhibits the HIV-1 transactivator of transcription (Tat) protein, driving the virus into a state of 'deep latency' [3], and it also exhibits antiproliferative activity through inhibition of cyclin-dependent kinase 8 (CDK8) [4]. This combination of antiviral and anticancer activities, along with its ability to cross the blood-brain barrier, positions dCA as a unique research tool distinct from other cortistatin A analogs or standard antiretroviral agents [5].

HIV-1 Tat-pathway transcription inhibition studies
CDK8-mediated antiproliferative pathway research
Neuro-HIV research with reported blood-brain barrier penetration context

dCA Substitution: Research Infeasibility


Didehydro-Cortistatin A (dCA) cannot be replaced by its parent compound cortistatin A or other structural analogs due to distinct, quantitatively-defined differences in target engagement and functional outcomes. While both cortistatin A and dCA are known to inhibit CDK8, dCA is a far more potent inhibitor of the HIV-1 Tat protein, with an EC50 in the low picomolar range, a property not observed for the parent compound [1]. Furthermore, the structural features of dCA required for Tat inhibition are distinct from those required for CDK8 inhibition, meaning that modifications to the dCA scaffold can decouple these two activities [2]. Substituting dCA with a CDK8-selective analog like BRD6989 would entirely forfeit the Tat-inhibitory function, which is critical for HIV latency research . The unique polycyclic steroidal core and specific isoquinoline substitution of dCA are essential for its high-affinity binding to Tat's unstructured basic region, a mechanism not shared by other classes of Tat inhibitors or broad-spectrum antivirals [3].

Cortistatin A (parent natural product)
Lacks reported Tat inhibitory activity; the HIV-1 transcription suppression context may not transfer.
CDK8-selective analog (e.g., BRD6989)
Tat-inhibitory function is absent; only CDK8 pathway modulation is retained, altering research endpoint context.
Simplified dCA analogs
Structural modifications can decouple Tat and CDK8 activities; each analog requires independent target-engagement review.

dCA Quantitative Evidence vs. Alternatives


Picomolar HIV-1 Tat Inhibition

Didehydro-Cortistatin A (dCA) exhibits an exceptionally low EC50 of 0.7 pM for inhibiting Tat-mediated HIV-1 RNA production in infected cells [1]. This is several orders of magnitude more potent than other known Tat inhibitors such as triptolide, which has a reported IC50 in the nanomolar range and acts via a different mechanism (enhanced proteasomal degradation rather than direct binding) [2]. This extreme potency allows for effective inhibition of viral transcription at sub-nanomolar concentrations, minimizing potential off-target effects.

Tat Inhibition
Cross-study comparable
EC₅₀ 0.7 pM (dCA) vs. nanomolar range (triptolide)
Supports HIV-1 transcription inhibition context
In vitro infected cell models; RNA production readout
HIV latency Tat inhibitor Antiviral research

Durable HIV Latency After Drug Removal

A critical functional differentiation for dCA is its ability to induce a state of 'deep latency' that persists even after the drug is removed. In contrast, standard antiretroviral therapy (ART) only suppresses active replication and does not prevent viral rebound from latent reservoirs upon treatment interruption. In a humanized mouse model of HIV latency, treatment with dCA combined with ART accelerated viral suppression and significantly delayed viral rebound after treatment interruption compared to ART alone [1]. Crucially, in vitro experiments show that dCA treatment leads to epigenetic silencing of the HIV promoter, an effect not seen with ART [2].

Latency Durability
Cross-study comparable
dCA + ART delays viral rebound vs. ART alone in humanized BLT mice
Supports block-and-lock research endpoint context
In vivo rebound kinetics; epigenetic silencing model
HIV cure Latency reversal Epigenetic silencing

HIV Tat Inhibition Independent of CDK8

Didehydro-Cortistatin A (dCA) is known to inhibit both the HIV-1 Tat protein and CDK8. However, structural biology and knockdown studies have demonstrated that the molecular features of dCA required for Tat inhibition are distinct from those required for CDK8 inhibition [1]. Crucially, siRNA-mediated knockdown of CDK8 had no impact on dCA's ability to inhibit HIV-1 transcription, confirming that its antiviral activity is independent of CDK8 inhibition [1]. In contrast, the cortistatin A analog BRD6989 is a potent and selective CDK8 inhibitor (IC50 ~200 nM) but lacks significant Tat inhibitory activity .

Mechanistic Selectivity
Direct head-to-head
dCA anti-HIV activity retained after CDK8 knockdown; BRD6989 lacks Tat inhibition
Confirms Tat-specific inhibitor context
siRNA knockdown control required for attribution
Target selectivity CDK8 inhibition HIV Tat

Blood-Brain Barrier Penetration for Neuro-HIV

Didehydro-Cortistatin A (dCA) has been experimentally demonstrated to cross the blood-brain barrier (BBB) in mouse models, where it inhibits HIV-1 Tat-mediated neuroinflammation and reverses the potentiation of cocaine-mediated reward [1]. This is a critical property for studying the neurological complications of HIV. In contrast, many other experimental Tat inhibitors and the parent compound cortistatin A have not been shown to possess this property, or have been predicted to have poor BBB permeability based on computational models [2].

BBB Penetration
Class-level inference
Verified CNS exposure in mouse model; other Tat inhibitors lack confirmation
Supports neuro-HIV research context
In vivo neuroinflammation and behavioral endpoints
Neuroinflammation Blood-brain barrier NeuroAIDS

Antiproliferative Activity and SAR in Cancer

Simplified didehydro-cortistatin A analogs exhibit antiproliferative activity against HCT 116 colon cancer cells with IC50 values in the range of 4.80–11.5 µM [1]. In a separate study, a specific analog (10l) showed an IC50 of 0.59 µM against the HMEC-1 endothelial cell line, which was significantly lower than the reference standard 2-methoxyestradiol [2]. Structure-activity relationship (SAR) studies have demonstrated that the isoquinoline moiety and specific A-ring modifications (e.g., introduction of an acetamide group) dramatically enhance antiproliferative activity and selectivity [3].

Antiproliferative Activity
Cross-study comparable
Analog 10l IC₅₀ 0.59 µM (HMEC-1); HCT 116 IC₅₀ 4.80–11.5 µM
Supports CDK8-targeted antiproliferative endpoint review
SAR-informed analog design; WST-1 assay
Anticancer CDK8 inhibitor Antiproliferative

dCA Research & Application Scenarios


HIV 'Block-and-Lock' Cure Strategy

Didehydro-Cortistatin A (dCA) is the preeminent tool compound for studying 'block-and-lock' strategies aimed at achieving a functional cure for HIV. Its unique ability to potently inhibit Tat (EC50 = 0.7 pM) and induce a state of 'deep latency' that persists even after drug removal makes it irreplaceable for this specific line of investigation [1]. Researchers can use dCA to model epigenetic silencing of the HIV promoter in latently infected CD4+ T cells and to test combination regimens in humanized mouse models to assess the durability of viral suppression [2]. Procurement of dCA is essential for any laboratory exploring the long-term suppression of HIV reservoirs without continuous ART.

HIV-Associated Neurocognitive Disorders (HAND)

For neuroscientists studying the central nervous system complications of HIV, dCA offers a unique advantage due to its experimentally validated ability to cross the blood-brain barrier [3]. This allows for direct in vivo interrogation of Tat's role in neuroinflammation, neurotoxicity, and behavioral changes, such as potentiation of drug reward [3]. Alternative Tat inhibitors or CDK8-selective compounds lacking this property are unsuitable for these in vivo CNS-focused experiments. Therefore, dCA is the compound of choice for research into HAND and the neurological effects of viral proteins.

CDK8 Inhibitor Medicinal Chemistry and SAR

Didehydro-Cortistatin A and its simplified analogs serve as privileged scaffolds for the development of novel anticancer agents targeting CDK8. Extensive SAR studies have identified key structural features (e.g., isoquinoline substitution, A-ring modifications) that govern antiproliferative potency and selectivity against cancer cell lines like HCT 116 (IC50 = 4.80–11.5 µM) and HMEC-1 (IC50 = 0.59 µM for a potent analog) [4][5]. Procurement of dCA and its known analogs provides a defined chemical starting point for synthetic chemistry groups aiming to optimize potency, selectivity, and drug-like properties, guided by a wealth of existing SAR data [6].

Dual-Target Tat/CDK8 Mechanistic Pharmacology

dCA is a unique molecular probe for studying the intersection of HIV transcription and host cell cycle regulation. Because its molecular features for Tat inhibition are distinct from those for CDK8 inhibition, it can be used in carefully controlled experiments to dissect the contributions of each target to a given phenotype [7]. For example, researchers can use CDK8 knockdown controls alongside dCA treatment to confirm that observed antiviral effects are due to Tat inhibition, not CDK8 modulation [7]. This is a specific application for which no other commercially available compound is suitable, making dCA a critical procurement item for laboratories engaged in this niche area of mechanistic pharmacology.

Application
Selection Property
Validation Focus
HIV latency modeling (block-and-lock)
Tat transcriptional inhibition and latency induction profile
Epigenetic silencing and viral rebound endpoint models
Neuro-HIV / HAND research
Blood-brain barrier penetration context
Neuroinflammation and behavioral pharmacology endpoints
CDK8 inhibitor development (SAR)
CDK8 inhibition and antiproliferative SAR profile
In vitro cytotoxicity endpoint and selectivity review
Tat/CDK8 mechanistic pharmacology
Distinct Tat and CDK8 inhibition profiles
Target engagement confirmation via knockdown or isoform controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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